4-(3-Iodophenoxy)nicotinonitrile
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Overview
Description
4-(3-Iodophenoxy)nicotinonitrile is an organic compound with the molecular formula C12H7IN2O It is a derivative of nicotinonitrile, featuring an iodophenoxy group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodophenoxy)nicotinonitrile typically involves a multi-step process. One common method includes the reaction of 3-iodophenol with 4-chloronicotinonitrile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodophenoxy)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine atom and the nitrile group.
Coupling reactions: The iodophenoxy group can engage in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in dimethylformamide under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate, often in solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Nucleophilic substitution: Various substituted phenoxy derivatives.
Oxidation: Oxidized products such as iodophenoxy acids or alcohols.
Reduction: Reduced products like amines or alcohols.
Coupling reactions: Biaryl or alkyne-substituted derivatives.
Scientific Research Applications
4-(3-Iodophenoxy)nicotinonitrile has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Materials science: The compound’s photophysical properties make it useful in the design of fluorescent materials and sensors.
Catalysis: It can be used as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenoxy)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding interactions facilitated by the iodophenoxy and nitrile groups. These interactions can disrupt key cellular signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Iodophenoxy)nicotinonitrile: Similar structure but with the iodine atom at the fourth position of the phenoxy group.
4-(3-Bromophenoxy)nicotinonitrile: Bromine atom instead of iodine, affecting reactivity and biological activity.
4-(3-Chlorophenoxy)nicotinonitrile: Chlorine atom instead of iodine, offering different electronic and steric properties.
Uniqueness
4-(3-Iodophenoxy)nicotinonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization through coupling reactions. The iodophenoxy group also enhances the compound’s ability to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(3-iodophenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O/c13-10-2-1-3-11(6-10)16-12-4-5-15-8-9(12)7-14/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLHZBYUZFZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=C(C=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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